2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutan-1-ol moiety via a methylamino linker. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For instance, trifluoromethyl phenyl sulfone can be used as a trifluoromethyl radical precursor under visible light irradiation .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutan-1-ol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while substitution reactions can produce a variety of trifluoromethyl-substituted compounds .
Scientific Research Applications
2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to various receptors and enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor in various chemical reactions.
4-(Trifluoromethyl)benzenemethanamine: Another compound featuring a trifluoromethyl group attached to a phenyl ring, used in different synthetic applications.
Uniqueness
2-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclobutan-1-ol is unique due to the presence of the cyclobutan-1-ol moiety, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and overall biological activity, making it a valuable molecule for various research and industrial applications .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylamino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-3-1-2-8(6-9)7-16-10-4-5-11(10)17/h1-3,6,10-11,16-17H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHVWHBVWOTBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC(=CC=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.